

# Spectroscopic Data for Mecarbinatate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Mecarbinatate

Cat. No.: B001138

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This technical guide provides a comprehensive overview of the spectroscopic data for **Mecarbinatate** (ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate), a significant intermediate in pharmaceutical synthesis, notably as a precursor to Arbidol Hydrochloride, and an agent with reported anti-hepatitis C virus (HCV) activity.<sup>[1][2][3]</sup> The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Mecarbinatate**, along with the experimental protocols for these analyses.

## Data Presentation

The spectroscopic data for **Mecarbinatate** is summarized in the tables below, providing a clear and structured presentation for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Predicted			
1.30 - 1.45	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub>
2.40 - 2.50	Singlet	3H	2-CH <sub>3</sub>
3.60 - 3.70	Singlet	3H	N-CH <sub>3</sub>
4.25 - 4.40	Quartet	2H	-CH <sub>2</sub> -CH <sub>3</sub>
6.70 - 6.80	Doublet of doublets	1H	Ar-H (C6-H)
6.90 - 7.00	Doublet	1H	Ar-H (C4-H)
7.20 - 7.30	Doublet	1H	Ar-H (C7-H)
8.00 - 9.00	Singlet (broad)	1H	-OH

<sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment
Predicted	
10 - 15	2-CH <sub>3</sub>
15 - 20	-CH <sub>2</sub> -CH <sub>3</sub>
30 - 35	N-CH <sub>3</sub>
60 - 65	-CH <sub>2</sub> -CH <sub>3</sub>
100 - 105	C3
105 - 110	C7
110 - 115	C4
115 - 120	C6
130 - 135	C3a
140 - 145	C7a
150 - 155	C2
155 - 160	C5
165 - 170	C=O

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Predicted		
3200 - 3550	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch
1690 - 1630	Strong	C=O stretch (ester)
1600 - 1450	Medium to Strong	C=C stretch (aromatic)
1320 - 1210	Strong	C-O stretch (ester)
1200 - 1000	Medium	C-N stretch
900 - 675	Strong	Aromatic C-H bend (out-of-plane)

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
234.112488	87.23	[M+H] <sup>+</sup> (Molecular Ion)
206.081100	29.04	[M+H - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
188.070236	100.00	[M+H - C <sub>2</sub> H <sub>5</sub> OH] <sup>+</sup>
162.090683	38.04	Further fragmentation
161.082764	33.74	Further fragmentation

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **Mecarbinatate**.

### NMR Spectroscopy

Sample Preparation: A sample of **Mecarbinatate** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a Bruker AM-300 spectrometer or equivalent.

$^1\text{H}$  NMR Parameters:

- Frequency: 300 MHz
- Pulse Sequence: Standard single-pulse sequence
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 16-64

$^{13}\text{C}$  NMR Parameters:

- Frequency: 75 MHz
- Pulse Sequence: Proton-decoupled pulse sequence
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096

## IR Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of **Mecarbinat**e is finely ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then compressed under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

## Mass Spectrometry

Sample Preparation: A dilute solution of **Mecarbinate** is prepared by dissolving a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low  $\mu\text{g/mL}$  or  $\text{ng/mL}$  range.

Instrumentation: Mass spectra are obtained using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

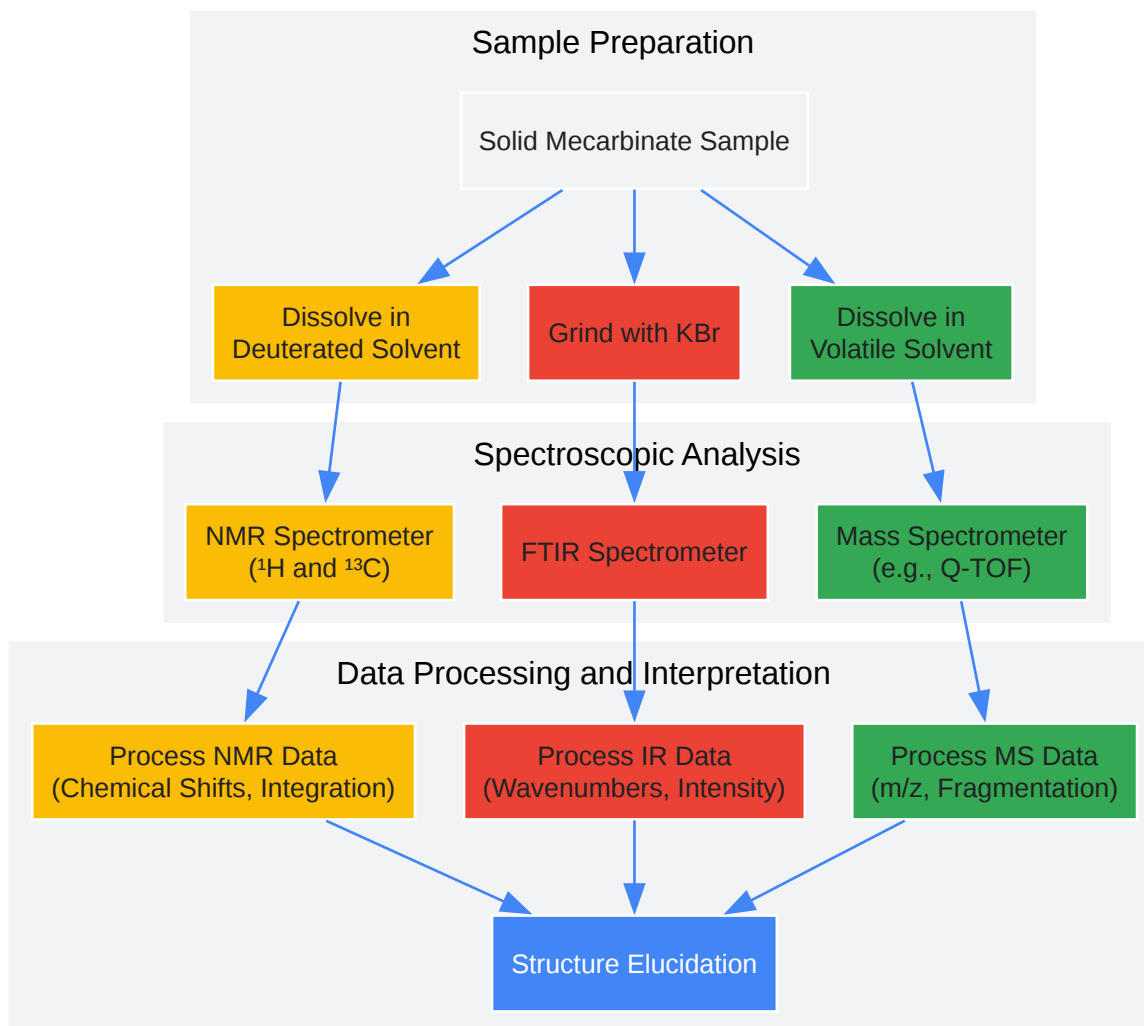
Parameters (LC-MS/ESI):

- Ionization Mode: Positive
- Capillary Voltage: 3-4 kV
- Cone Voltage: 20-40 V
- Source Temperature: 100-150  $^{\circ}\text{C}$
- Desolvation Temperature: 250-350  $^{\circ}\text{C}$
- Mass Range:  $m/z$  50-500

## Visualization

## Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **Mecarbinat**.

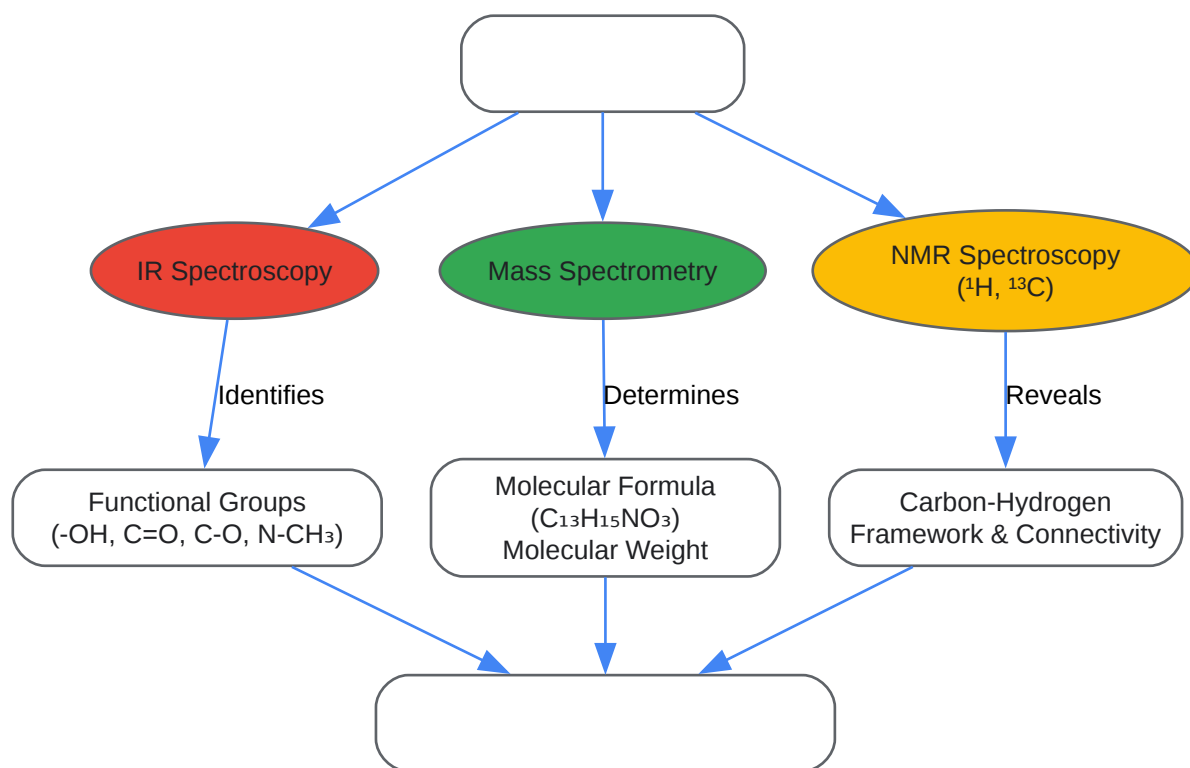


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Caption: Workflow for Spectroscopic Analysis of **Mecarbinat**.

## Logical Relationship of Spectroscopic Techniques for Structural Elucidation

The following diagram illustrates the complementary nature of NMR, IR, and MS in determining the structure of an organic molecule.



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Caption: Logic of Structural Elucidation using Spectroscopy.

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## References

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